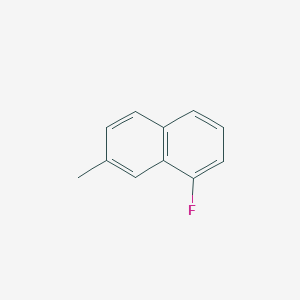

1-Fluoro-7-methylnaphthalene

Description

1-Fluoro-7-methylnaphthalene (CAS: 59080-31-8) is a halogenated naphthalene derivative with a fluorine atom at the 1-position and a methyl group at the 7-position of the naphthalene ring system. This compound is commercially available and used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of fluorine and the steric influence of the methyl group .

Properties

CAS No. |

59080-31-8 |

|---|---|

Molecular Formula |

C11H9F |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

1-fluoro-7-methylnaphthalene |

InChI |

InChI=1S/C11H9F/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 |

InChI Key |

MXEHNHJMIYFWGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2F)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-7-methylnaphthalene can be synthesized through several methods. One common approach involves the halogen exchange reaction. For instance, starting with 2-bromomethyl-7-methylnaphthalene, a nucleophilic fluorination can be performed using cesium fluoride in the presence of a quaternary ammonium salt . Another method involves the reaction of this compound with N-bromosuccinimide in fluorobenzene with a catalytic amount of dibenzoyl peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-7-methylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different hydro derivatives.

Common Reagents and Conditions:

Substitution: Reagents like cesium fluoride and quaternary ammonium salts are commonly used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products:

Substitution: Products include various substituted naphthalenes.

Oxidation: Products include naphthoic acids and aldehydes.

Reduction: Products include hydro derivatives of naphthalene.

Scientific Research Applications

1-Fluoro-7-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is utilized in studies involving fluorinated analogs of biologically active molecules.

Medicine: It serves as a building block in the synthesis of potential pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-fluoro-7-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Fluoromethyl-7-methylnaphthalene

- Structure : Features a fluoromethyl (-CH2F) group at the 2-position and a methyl group at the 7-position.

- Synthesis : Prepared via nucleophilic fluorination using halogen exchange (e.g., Cl → F) under controlled conditions, emphasizing the reactivity of fluorinated intermediates in aromatic systems .

1-Fluoro-7-methoxynaphthalene

- Structure : Substitutes the methyl group with a methoxy (-OCH3) group at the 7-position.

- Properties : The methoxy group enhances electron density on the ring, increasing susceptibility to electrophilic substitution reactions. This contrasts with the electron-donating methyl group in 1-Fluoro-7-methylnaphthalene, which may stabilize the ring through hyperconjugation .

- Safety: Limited safety data exist, but methoxy-substituted naphthalenes are generally associated with lower volatility and higher environmental persistence compared to methyl derivatives .

1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride

- Structure : Incorporates a trifluoromethyl (-CF3) group at the 1-position and a carbonyl chloride (-COCl) group at the 7-position.

- Reactivity : The -CF3 group strongly deactivates the ring, reducing electrophilic substitution rates, while the carbonyl chloride enhances electrophilicity at the 7-position. This dual functionality is absent in this compound, which lacks such polar substituents .

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

- Toxicity : Both isomers exhibit moderate toxicity, with 1-Methylnaphthalene showing higher hepatic and respiratory effects in animal studies. Chronic exposure may lead to anemia and liver damage .

- Environmental Fate : Methyl groups increase hydrophobicity, leading to bioaccumulation in aquatic organisms .

Fluorinated Naphthalenes

- This compound: Predicted to have lower acute toxicity than methylnaphthalenes due to fluorine's electronegativity reducing metabolic activation.

Physicochemical Properties

| Property | This compound (Predicted) | 1-Methylnaphthalene | 2-Fluoromethyl-7-methylnaphthalene |

|---|---|---|---|

| Boiling Point | ~250–270°C | 244–245°C | ~260–280°C |

| LogP (Octanol-Water) | ~3.5–4.0 | 3.87 | ~3.0–3.5 |

| Solubility | Low in water; soluble in organic solvents | 0.02 mg/L (water at 25°C) | Similar to fluorinated analogues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.